(R)-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide
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Overview
Description
®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are known for their applications in asymmetric synthesis, serving as chiral auxiliaries or ligands in various chemical reactions. The presence of the trifluoromethoxy group adds unique properties to the compound, potentially enhancing its reactivity and selectivity in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-methylpropane-2-sulfinamide and (S)-1-(4-(trifluoromethoxy)phenyl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids or bases.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfinamide group to a sulfide or amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary or ligand in enantioselective reactions.
Catalysis: Serves as a catalyst in various organic transformations.
Biology
Enzyme Inhibition:
Drug Development: May be explored for its pharmacological properties.
Medicine
Therapeutic Agents: Investigated for potential therapeutic uses due to its unique chemical structure.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group may enhance binding affinity and selectivity, while the chiral centers contribute to enantioselective interactions. The compound may modulate specific pathways, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
®-2-methyl-N-((S)-1-phenylethyl)propane-2-sulfinamide: Lacks the trifluoromethoxy group, resulting in different reactivity and selectivity.
®-2-methyl-N-((S)-1-(4-methoxyphenyl)ethyl)propane-2-sulfinamide: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
Uniqueness
The presence of the trifluoromethoxy group in ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide distinguishes it from similar compounds, potentially offering enhanced reactivity, selectivity, and unique applications in various fields.
Properties
Molecular Formula |
C13H18F3NO2S |
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Molecular Weight |
309.35 g/mol |
IUPAC Name |
(R)-2-methyl-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H18F3NO2S/c1-9(17-20(18)12(2,3)4)10-5-7-11(8-6-10)19-13(14,15)16/h5-9,17H,1-4H3/t9-,20+/m0/s1 |
InChI Key |
PKWQDHOUSRMCKR-GWNMQOMSSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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